molecular formula C14H26O2 B1582860 Decyl methacrylate CAS No. 3179-47-3

Decyl methacrylate

Cat. No.: B1582860
CAS No.: 3179-47-3
M. Wt: 226.35 g/mol
InChI Key: GTBGXKPAKVYEKJ-UHFFFAOYSA-N
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Description

Decyl methacrylate is an ester of methacrylic acid and decanol. It is a clear, light tan liquid that is insoluble in water. The compound is known for its hydrophobic properties and is used in various industrial applications, including the production of polymers and coatings .

Mechanism of Action

Target of Action

Decyl methacrylate is primarily used as a monomer in the chemical industry . It is a key component in the production of polymers, which are used in a variety of applications, including polymer emulsions, polymer coatings, adhesives, sealants, and more . Therefore, the primary targets of this compound are the molecules it interacts with during the polymerization process.

Mode of Action

This compound, as an acrylate ester, participates in polymerization reactions . It reacts with other monomers to form polymers, resulting in a change in the physical and chemical properties of the resulting product . The interaction of this compound with its targets leads to the formation of durable and versatile materials used in various industries .

Biochemical Pathways

It is known that this compound participates in the polymerization process, which involves a series of chemical reactions leading to the formation of polymers . These polymers can then be used in various applications, affecting different biochemical pathways depending on their specific use.

Pharmacokinetics

It’s important to note that this compound is a stable compound at room temperature but can react when exposed to high temperatures, open flames, or oxidizing agents .

Result of Action

The primary result of this compound’s action is the formation of polymers. These polymers have a wide range of applications, from the creation of polymer emulsions and coatings to the production of adhesives and sealants . The molecular and cellular effects of this compound’s action are largely dependent on the specific application of the resulting polymers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, while this compound is stable under normal conditions, it can react when exposed to high temperatures, open flames, or oxidizing agents . Therefore, it is crucial to store and handle this compound properly to ensure its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl methacrylate can be synthesized through the esterification of methacrylic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. Methacryloyl chloride is reacted with decanol in the presence of a base such as triethylamine. This method allows for high conversion rates and efficient production .

Chemical Reactions Analysis

Types of Reactions: Decyl methacrylate, being an ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water.

    Polymerization: Radical initiators like azobisisobutyronitrile, heat.

    Transesterification: Alcohols, catalysts such as sodium methoxide.

Major Products Formed:

Scientific Research Applications

Decyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Nonyl methacrylate
  • Octadecyl methacrylate
  • Isobornyl methacrylate

Comparison: this compound is unique due to its specific chain length, which imparts distinct hydrophobic properties. Compared to nonyl methacrylate, this compound has a longer alkyl chain, resulting in higher hydrophobicity. Octathis compound, with an even longer chain, offers greater hydrophobicity but may have different mechanical properties. Isobornyl methacrylate, on the other hand, has a bulky isobornyl group, which affects its polymerization behavior and the properties of the resulting polymers .

Properties

IUPAC Name

decyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h2,4-12H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GTBGXKPAKVYEKJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCOC(=O)C(=C)C
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Molecular Formula

C14H26O2
Record name DECYL METHACRYLATE
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Related CAS

29320-53-4
Record name Poly(decyl methacrylate)
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DSSTOX Substance ID

DTXSID6024915
Record name Decyl methacrylate
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Molecular Weight

226.35 g/mol
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Physical Description

Decyl methacrylate is a clear light tan liquid. Insoluble in water. (NTP, 1992)
Record name DECYL METHACRYLATE
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Solubility

Insoluble (NTP, 1992)
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CAS No.

3179-47-3
Record name DECYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, decyl ester
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Synthesis routes and methods I

Procedure details

To a 1 liter flask equipped with an agitator, thermometer and a Vigreux fractionating column were added 188 g (1.88 mol) of methyl methacrylate (MMA), 59.4 g (0.376 mol) of n-decyl alcohol, 1.25 mol % of zinc acetylacetonate, 1.25 mol % of LiCl and 0.75 g of phenothiazine, and 0.62 g of hydroquinone free radical polymerization inhibitor. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol was removed from the upper part of the fractionation column. The reaction was continued in this manner for approximately five hours. After vacuum filtration of the catalyst and inhibitors, the excess of MMA was removed under vacuum and the resulting n-decyl methacrylate (DMA) was isolated (84.3 grams, 99.1% yield) and analyzed. Gas-liquid chromatographic (GLC) analysis showed 99% conversion of 1-decanol to DMA of 98% purity.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.1%

Synthesis routes and methods II

Procedure details

350 g of toluene, 135 g of ethyl acrylate, and 15 g of n-decyl methacrylate were polymerized with stirring in a reaction flask at 50°-60° C. under argon with 0.3 g of dodecyl mercaptan as a regulator and 2 g of t-butyl perneodecanoate as initiator. After about 30 minutes of reaction, the mixture was precipitated in methanol and the polymer was dried under vacuum.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of decyl methacrylate?

A1: The molecular formula of this compound is C14H26O2, and its molecular weight is 226.36 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers frequently characterize this compound and its polymers using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]

Q3: How does the long alkyl side chain of this compound influence its polymers' properties?

A3: The long decyl side chain contributes to the hydrophobic nature of this compound polymers. It also influences their glass transition temperature, flexibility, and solubility in various solvents. [, , ] For instance, incorporating this compound into poly(methyl methacrylate) (PMMA) increases its flexibility and reduces its glass transition temperature, potentially making it suitable for low-temperature applications. []

Q4: How is this compound employed in ion-selective electrode (ISE) technology?

A4: this compound, often copolymerized with methyl methacrylate, serves as a robust and plasticizer-free matrix for ion-selective electrode (ISE) membranes. [, , , , ] These membranes demonstrate excellent selectivity and sensitivity towards various ions, including H+, K+, Ca2+, Ag+, Pb2+, I−, NO3−, and NH4+, with detection limits often reaching the nanomolar range. [, , ]

Q5: What are the advantages of using this compound in ISEs compared to traditional PVC-based membranes?

A5: this compound-based ISE membranes offer several advantages over conventional plasticized poly(vinyl chloride) (PVC) membranes, including: []

    Q6: How does covalent attachment of ionophores to the this compound matrix enhance sensor performance?

    A6: Covalent immobilization of ionophores within the this compound matrix offers several benefits: [, , ]

    • Extended working range: Tailoring the ionophore's structure and basicity through covalent attachment allows for expanding the sensor's pH working range and reducing interference from common buffer components like hydrogen phthalate. []
    • Reduced diffusion: Covalently bound ionophores exhibit significantly lower diffusion coefficients compared to their free counterparts, leading to improved sensitivity and lower detection limits, particularly for trace-level measurements. []

    Q7: Can this compound be used for optical sensors?

    A7: Yes, this compound-based materials have shown promise in developing optical sensors, particularly fluorescent nanosensors known as PEBBLEs (Probes Encapsulated By Biologically Localized Embedding). [, , , ] These nanosensors have been successfully used for intracellular monitoring of analytes like oxygen, potassium, and chloride in live cells. [, , ]

    Q8: How do PEBBLE nanosensors based on this compound function?

    A8: PEBBLE nanosensors typically incorporate fluorescent dyes and selective ionophores within a this compound matrix. [, , ] The ionophores selectively bind the target analyte, leading to changes in the fluorescence properties of the incorporated dyes, which can be correlated to the analyte concentration.

    Q9: What are other applications of this compound polymers besides sensor technology?

    A9: this compound polymers find applications as performance additives in lubricating oils, improving their viscosity index and pour point. [] They are also investigated as potential binders in coatings due to their film-forming properties. []

    Q10: What is the environmental impact of this compound and its polymers?

    A10: While the research provided does not directly address the environmental impact of this compound, it highlights the use of sunflower and linseed oils as potential sustainable alternatives in some applications, suggesting a growing interest in eco-friendly substitutes. []

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